Product packaging for Isopentyl nicotinate(Cat. No.:CAS No. 50917-69-6)

Isopentyl nicotinate

Cat. No.: B12671728
CAS No.: 50917-69-6
M. Wt: 193.24 g/mol
InChI Key: AEXUAOSTRZAKRT-UHFFFAOYSA-N
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Description

Isopentyl Nicotinate, also known as Isopentyl Pyridine-3-Carboxylate or Nicotinic Acid Isoamyl Ester, is an organic chemical ester with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is identified by the CAS Registry Number 50917-69-6 . As an ester derivative of nicotinic acid (a form of Vitamin B3), it shares a structural relationship with compounds known for their biological activity, such as the vasodilatory effects of nicotinic acid . While the specific research applications of this compound are not fully detailed in the available literature, its chemical structure suggests potential utility in several research fields. It may be investigated as a precursor or intermediate in organic synthesis and pharmaceutical research . Furthermore, based on the properties of structurally similar esters like Isopropyl Nicotinate, it may also serve as a model compound in cosmetic and dermatological research for studying skin permeability and the delivery of active ingredients . This product is provided for Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B12671728 Isopentyl nicotinate CAS No. 50917-69-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50917-69-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-methylbutyl pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-9(2)5-7-14-11(13)10-4-3-6-12-8-10/h3-4,6,8-9H,5,7H2,1-2H3

InChI Key

AEXUAOSTRZAKRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CN=CC=C1

Origin of Product

United States

Spectroscopic and Chromatographic Characterization in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes, which are unique to its structure and the functional groups it contains. drawellanalytical.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. spectroscopyonline.com The FT-IR spectrum of isopentyl nicotinate (B505614) reveals characteristic absorption bands that confirm its ester and pyridine (B92270) functionalities. Key vibrational frequencies include:

C=O Stretching: A strong absorption band is typically observed in the region of 1724 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretching: The stretching vibration of the C-O single bond in the ester group appears in the fingerprint region.

Aromatic C=C and C=N Stretching: The pyridine ring exhibits characteristic stretching vibrations for its carbon-carbon and carbon-nitrogen double bonds.

C-H Stretching: Aliphatic C-H stretching vibrations from the isopentyl group are also present.

These specific absorption bands provide clear evidence for the presence of the ester and pyridine functional groups within the isopentyl nicotinate molecule.

Table 1: FT-IR Spectroscopic Data for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Carbonyl (Ester) C=O Stretch ~1724
Ester C-O Stretch Fingerprint Region
Pyridine Ring C=C and C=N Stretch Fingerprint Region

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis for Structural Elucidation

¹H-NMR spectroscopy provides information on the number of different types of protons and their neighboring environments within a molecule. For this compound, the ¹H-NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton in the isopentyl group and the pyridine ring. rsc.org

Table 2: ¹H-NMR Spectroscopic Data for this compound

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Pyridine Ring Protons 7.30 - 9.20 Multiplet
-OCH₂- (Ester) ~4.35 Triplet
-CH- (Isopentyl) ~1.80 Multiplet
-CH₂- (Isopentyl) ~1.60 Quartet

The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton, confirming the connectivity of the isopentyl and nicotinate moieties.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis for Carbon Framework Confirmation

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in In the ¹³C-NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. tetratek.com.tr

Table 3: ¹³C-NMR Spectroscopic Data for this compound

Carbon Environment Chemical Shift (δ, ppm)
C=O (Ester) ~165
Pyridine Ring Carbons 123 - 153
-OCH₂- (Ester) ~65
-CH- (Isopentyl) ~37
-CH₂- (Isopentyl) ~25

The observation of the expected number of signals with appropriate chemical shifts confirms the carbon framework of the molecule, including the presence of the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the isopentyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. youtube.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (193.24 g/mol ). nih.gov

Electron impact ionization often leads to the fragmentation of the molecular ion. libretexts.org Common fragmentation patterns for esters include cleavage of the C-O bond and the bonds adjacent to the carbonyl group. miamioh.edu For this compound, characteristic fragment ions would include the loss of the isopentoxy group or parts of the isopentyl chain, and the formation of the nicotinoyl cation. The NIST Mass Spectrometry Data Center reports top peaks at m/z 124 and 106 for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.gov In this method, the compound is vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature used for its identification.

Following separation by the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized and broken into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum that acts as a molecular fingerprint. For this compound, the mass spectrum shows several characteristic peaks that confirm its identity. nih.gov The NIST Mass Spectrometry Data Center reports a spectrum for this compound with 34 total peaks, where the most abundant fragment (top peak) has an m/z of 124. nih.gov The second and third most abundant peaks are observed at m/z 106 and 78, respectively. nih.gov This fragmentation pattern is crucial for distinguishing this compound from other isomers or related compounds and for assessing the purity of a sample. GC-MS is widely used for analyzing various esters and nicotinate derivatives, underscoring its utility in characterizing this compound. bio-conferences.orgshimadzu.com

Table 1: Key GC-MS Fragmentation Data for this compound

Feature Value Source
Molecular Formula C₁₁H₁₅NO₂ nih.gov
Top Peak (m/z) 124 nih.gov
2nd Highest Peak (m/z) 106 nih.gov

| 3rd Highest Peak (m/z) | 78 | nih.gov |

Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS) is the most common ionization technique used in conjunction with GC-MS for the analysis of organic molecules. scioninstruments.com In EIMS, gaseous analyte molecules are bombarded with high-energy electrons (typically 70 electron volts), causing an electron to be ejected from the molecule. scioninstruments.com This process forms a positively charged molecular ion (M⁺•), whose mass corresponds to the molecular weight of the original compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight of approximately 193.24 g/mol . nih.gov

EIMS is known as a "hard" ionization technique because the high energy involved leads to extensive and reproducible fragmentation of the molecular ion. scioninstruments.com The resulting fragmentation pattern provides rich structural information. The major fragments observed for this compound at m/z 124 and 106 correspond to specific cleavage pathways of the parent molecule, which are invaluable for its unambiguous identification. nih.gov These reproducible fragmentation patterns are compared against extensive spectral libraries, such as those from NIST and Wiley, to confirm the compound's structure. scioninstruments.com

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for its quantitative analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Compound Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in organic synthesis to monitor the progress of reactions and to assess the purity of compounds. uvic.ca The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated onto a flat carrier like a glass or plastic plate. uvic.casavemyexams.com

For the analysis of this compound, a small spot of the sample solution is applied to the baseline of a silica gel plate. savemyexams.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (a solvent or solvent mixture). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. savemyexams.com By comparing the retention factor (Rƒ) value of the sample spot to that of a pure reference standard of this compound on the same plate, one can qualitatively assess its presence and purity. uvic.ca The appearance of multiple spots indicates the presence of impurities. This method is frequently used in the analysis of related chemical structures. scispace.comgoogle.com

High-Performance Liquid Chromatography (HPLC) Methodologies for Nicotinate Esters

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. While specific HPLC methods for this compound are not extensively detailed, methodologies for other nicotinate esters are well-established and directly applicable. mdpi.commdpi.com

A typical setup would employ a reversed-phase (RP-HPLC) method. In this approach, the stationary phase is non-polar (e.g., a C18 or C8 silica-based column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid to improve peak shape. mdpi.comresearchgate.net The components are separated based on their hydrophobic interactions with the stationary phase. This compound, being an ester with a significant non-polar alkyl chain, would be well-retained and separated under these conditions. Detection is commonly performed using a UV detector, as the pyridine ring in the nicotinate moiety absorbs UV light. For methyl nicotinate, an optimal detection wavelength has been reported at 210 nm. mdpi.com

Table 2: Representative HPLC Parameters for Nicotinate Ester Analysis

Parameter Typical Setting Source
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm) researchgate.net
Mobile Phase Acetonitrile : Water or Methanol : Water mdpi.commdpi.com
Flow Rate 0.5 - 1.0 mL/min mdpi.comresearchgate.net
Detection UV Spectrophotometry (e.g., ~210-261 nm) mdpi.comresearchgate.net

| Injection Volume | 20 µL | researchgate.net |

Densitometric Analysis for Chromatographic Spot Quantification

Densitometry is an analytical technique used for the quantitative analysis of separated substances on a chromatographic medium, such as a TLC plate. nih.govgoogle.com After the chromatogram is developed and the spots are visualized, a densitometer scans the plate with a beam of light, typically in absorbance or fluorescence mode. The instrument measures the intensity of the light reflected or transmitted from the spot and the surrounding plate background.

The amount of light absorbed by the spot is proportional to its concentration. By integrating the peak area and comparing it to a calibration curve generated from known concentrations of a standard (e.g., pure this compound), the quantity of the substance in the original sample can be determined. nih.gov This method allows for the quantification of purity or the determination of the concentration of this compound following its separation by TLC.

Advanced Elemental and Chemical State Analysis

Beyond chromatographic and spectroscopic methods, elemental analysis provides fundamental information about the chemical composition of this compound. This technique determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. Research on various nicotinic acid esters, including isoamyl nicotinate, has utilized elemental analysis to confirm the empirical formula of the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₁H₁₅NO₂) to verify the purity and identity of the substance. This technique is a standard procedure for characterizing newly synthesized compounds. pubcompare.ai Furthermore, the analysis of nitrogen content is particularly relevant for nicotinate-containing compounds in various applications. thermofisher.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Trace Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at extremely low concentrations, often from parts-per-million (ppm) down to parts-per-quadrillion (ppq) levels. wikipedia.org The method functions by introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the components. wikipedia.orgnih.gov These resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification. nih.gov

While ICP-MS is not utilized for the analysis of the intact this compound molecule, it serves as an indispensable tool for assessing the purity of the compound. In chemical and pharmaceutical manufacturing, trace elemental impurities can be introduced from raw materials, catalysts, or equipment. ICP-MS provides a robust method for quantifying these contaminants to ensure the final product meets stringent quality and safety standards. nih.govsigmaaldrich.com The technique's high throughput and ability to scan for numerous elements simultaneously make it more efficient than older methods like atomic absorption spectroscopy. wikipedia.org The United States Environmental Protection Agency's Method 6020B, for instance, outlines the use of ICP-MS for determining the concentration of over 60 elements in various matrices. epa.gov

For a high-purity sample of this compound, ICP-MS would be employed to certify the absence or presence of trace metals within acceptable limits. The analysis provides a detailed elemental fingerprint of the sample, which is critical for research and commercial applications. thermofisher.com

Below is a table representing a hypothetical analysis of potential trace metal impurities in a sample of this compound using ICP-MS.

ElementSymbolPotential Source of ContaminationTypical ICP-MS Detection Limit (µg/L)
LeadPbReagents, processing equipment0.01 - 0.1
ArsenicAsRaw materials, industrial environment0.05 - 0.2
MercuryHgReagents, environmental contamination0.01 - 0.05
CadmiumCdProcessing equipment, raw materials0.01 - 0.05
CopperCuCatalysts, piping and reactors0.1 - 0.5
ZincZnGalvanized equipment, reagents0.1 - 1.0

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.org The technique is based on the photoelectric effect; a sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. mdpi.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy is calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, an effect known as the "chemical shift," which provides detailed information about atomic bonding. mdpi.comresearchgate.net

In the context of this compound, XPS can provide precise information about its constituent elements (Carbon, Nitrogen, Oxygen) and their bonding states. This is particularly useful for studying the compound when it is adsorbed onto a surface, part of a thin film, or as a solid. The XPS survey scan would confirm the presence of C, N, and O. Subsequent high-resolution scans of the C 1s, O 1s, and N 1s regions would reveal multiple peaks corresponding to the different chemical environments within the molecule. For example, the C 1s spectrum can be deconvoluted to distinguish the carbon atoms in the ester's carbonyl group (O=C-O), the ether linkage (C-O), the pyridine ring (C-C and C=N), and the aliphatic isopentyl chain (C-C and C-H). Similarly, the O 1s spectrum differentiates between the carbonyl oxygen (C=O) and the ether-linked oxygen (C-O), while the N 1s spectrum identifies the nitrogen in the pyridine ring.

The following table details the theoretical core-level binding energies for the distinct chemical states of each element in this compound.

Core LevelFunctional Group within this compoundExpected Binding Energy (eV) Range
C 1sC -C, C -H (Isopentyl chain)284.8 - 285.2
C -N, C -C (Pyridine ring)285.5 - 286.0
C -O (Ester group)286.5 - 287.0
O=C -O (Ester group)288.5 - 289.0
O 1sC-O -C (Ester group)533.0 - 533.5
C=O (Ester group)531.8 - 532.3
N 1sC-N -C (Pyridine ring)399.0 - 400.0

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (180-380 nm) and visible (380-780 nm) regions of the electromagnetic spectrum. nerc.ac.uk This absorption corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. wikipedia.orglibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups containing π-electrons or non-bonding valence electrons. wikipedia.org

The this compound molecule contains two primary chromophores: the pyridine ring and the ester carbonyl group (C=O). The conjugated π-system of the aromatic pyridine ring and the double bond of the carbonyl group give rise to intense π → π* transitions. libretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Additionally, the non-bonding electron pairs (n) on the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can be excited to an antibonding π* orbital, resulting in n → π* transitions. libretexts.org Typically, n → π* transitions are of lower intensity and occur at longer wavelengths compared to π → π* transitions. libretexts.org

Analysis of the UV/Vis spectrum of this compound allows for the identification of these electronic transitions, providing insight into its electronic structure. nih.gov The position and intensity of the absorption maxima (λmax) are sensitive to the molecular environment and solvent polarity. wikipedia.org

The principal electronic transitions expected for this compound are summarized in the table below.

Transition TypeOrbitals InvolvedResponsible ChromophoreExpected λmax Region (nm)Relative Intensity
π → ππ (bonding) → π (antibonding)Pyridine ring (conjugated system)~200 - 270High (ε > 10,000)
n → πn (non-bonding) → π (antibonding)Pyridine Nitrogen (N:)~270 - 300Low (ε < 2,000)
n → πn (non-bonding) → π (antibonding)Ester Carbonyl Oxygen (C=O:)~280 - 320Low (ε < 1,000)

Chemical Reactivity and Intermolecular Interactions

Hydrolytic Stability and Kinetics

The stability of isopentyl nicotinate (B505614) in the presence of water is a critical aspect of its chemical profile, with hydrolysis representing a primary degradation pathway. This breakdown can occur through both non-enzymatic and enzymatic routes, each with distinct mechanisms and kinetics.

Non-Enzymatic Hydrolysis Pathways of Nicotinate Esters

The non-enzymatic hydrolysis of nicotinate esters, including isopentyl nicotinate, is subject to both acid and base catalysis. nih.gov In aqueous buffers, these esters typically exhibit pseudo-first-order degradation kinetics. nih.gov This means that the rate of hydrolysis is proportional to the concentration of the ester, assuming the pH remains constant.

Studies on various nicotinate esters have shown that the rate of hydrolysis is significantly influenced by pH. For instance, the hydrolysis of benzyl (B1604629) nicotinate was found to be catalyzed by hydroxide (B78521) ions, with the reaction following first-order kinetics. ijpsonline.com The breakdown of these esters yields nicotinic acid and the corresponding alcohol. nih.gov The stability of the ester bond is crucial and reaction conditions during synthesis and storage must be carefully controlled to prevent premature hydrolysis.

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group. In the case of this compound, this would result in the formation of a nicotinate anion and isopentyl alcohol. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

Enzymatic Hydrolysis by Esterases: Substrate Specificity and Alkyl Chain Length Dependence

The enzymatic hydrolysis of nicotinate esters is primarily carried out by carboxylesterases (EC 3.1.1.1), a diverse group of enzymes found in various tissues, including the liver and plasma. nih.govtandfonline.comucanr.edu These enzymes generally exhibit broad substrate selectivity. researchgate.net The hydrolysis of nicotinate esters by these enzymes has been found to follow Michaelis-Menten kinetics. nih.govtandfonline.comtandfonline.com

The rate of enzymatic hydrolysis is influenced by the structure of the alkyl group of the ester. Both hydrophobic and steric factors play a significant role in the binding of nicotinate esters to esterases. nih.govtandfonline.comtandfonline.com Studies comparing a series of nicotinate esters have revealed that the length and branching of the alkyl chain affect the rate of hydrolysis. For instance, steric hindrance can significantly reduce the rate of hydrolysis, as seen in the slower hydrolysis of branched-chain esters compared to their straight-chain counterparts. tandfonline.com While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of alkyl chain length dependence observed for other nicotinate esters would apply. The isopentyl group, being a branched-chain alkyl, would likely influence the binding affinity and turnover rate by esterases compared to a linear pentyl group.

Human serum albumin (HSA) has also been shown to possess esterase-like activity towards some nicotinate esters. nih.govoup.comnih.gov However, the substrate specificity can differ from that of other plasma esterases. Some esters are bound by HSA but not hydrolyzed, while others are hydrolyzed without significant binding. nih.govoup.com This highlights the complexity of enzymatic hydrolysis, where the specific enzyme and the structure of the ester both play crucial roles.

Solution-Phase Molecular Interactions

Solute-Solute and Solute-Solvent Interactions in Aqueous and Organic Media

In aqueous media, the solubility of this compound is expected to be low due to the hydrophobic nature of the isopentyl group. The interactions between this compound molecules (solute-solute) will be dominated by van der Waals forces, particularly between the alkyl chains. The pyridine (B92270) ring can also participate in π-π stacking interactions. nih.gov

In organic solvents, especially nonpolar ones, this compound would exhibit greater solubility. The solute-solvent interactions would primarily be of the van der Waals type. In more polar organic solvents, dipole-dipole interactions between the ester group and the solvent molecules would also be significant. The nature of the solvent can influence the conformation of the molecule and the strength of intermolecular interactions. mdpi.com

The partitioning of nicotinate esters between octanol (B41247) and water, a measure of lipophilicity, is an important parameter that reflects the balance of solute-solute and solute-solvent interactions. researchgate.net The lipophilicity of nicotinate esters has been shown to be a key factor influencing their interaction with esterases. ucanr.edu

Influence of Hydrogen Bonding on Molecular Associations

Hydrogen bonding plays a crucial role in the molecular associations of this compound, particularly in the presence of protic solvents or other molecules with hydrogen bond donor or acceptor capabilities. savemyexams.com The this compound molecule itself has hydrogen bond acceptor sites: the nitrogen atom in the pyridine ring and the two oxygen atoms of the ester group. chem960.com It does not, however, have a hydrogen bond donor.

In aqueous solution, water molecules can form hydrogen bonds with the nitrogen and oxygen atoms of this compound. This interaction is a key factor in its water solubility, albeit limited. In the solid state, intermolecular hydrogen bonding can be a significant force in determining the crystal packing. For example, in related structures, N-H...O hydrogen bonds have been observed to link cations and anions. nih.gov

The presence of other molecules capable of hydrogen bonding can lead to the formation of supramolecular assemblies. rsc.org For instance, studies on isopentyl alcohol have shown that it can self-associate through hydrogen bonds, and these associations are affected by concentration and temperature in a nonpolar solvent like carbon tetrachloride. mdpi.comnih.gov While this compound cannot self-associate through hydrogen bonds in the same way, it can act as a hydrogen bond acceptor in mixtures with other compounds.

Chemical Transformation and Derivatization Reactions

Beyond hydrolysis, this compound can undergo various chemical transformations and derivatization reactions, primarily targeting the ester functional group or the pyridine ring. These reactions are often employed to modify the compound's properties for analytical purposes or to synthesize new molecules.

Derivatization is a common strategy in gas chromatography (GC) to enhance the volatility and thermal stability of analytes. researchgate.netgcms.czsigmaaldrich.com For a compound like this compound, which is already an ester, further derivatization might not always be necessary for GC analysis. However, if the parent compound, nicotinic acid, were being analyzed, it would typically be converted to an ester (like this compound) to improve its chromatographic behavior. researchgate.net

The pyridine ring of this compound can also undergo chemical reactions. For example, it can be N-alkylated to form a pyridinium (B92312) salt. The synthesis of 1-benzylpyridinium-3-carboxylate from benzyl chloride and nicotinic acid is an example of such a transformation. google.com

Other potential reactions include those that modify the pyridine ring, such as electrophilic aromatic substitution, although the electron-withdrawing nature of the ester group would deactivate the ring towards such reactions. The specific conditions required for these transformations would depend on the desired product and the reactivity of the starting material.

Regioselectivity in Alkylation Reactions Involving Pyridine Esters

The alkylation of pyridine derivatives, including pyridine esters like this compound, presents a significant challenge in terms of regioselectivity. The pyridine ring can be functionalized at different positions, primarily at the C2, C3, or C4 carbons. Direct C-H functionalization is an efficient strategy for creating pyridine derivatives, but controlling where the new alkyl group attaches is often difficult. rsc.org Nucleophilic addition to pyridinium species, a common method, often results in poor regioselectivity, yielding a mixture of C2 and C4 isomers. rsc.org

Achieving selective C4-alkylation is particularly challenging because the C4 position is distant from the nitrogen atom, which typically directs reactions to the ortho (C2/C6) positions. rsc.org To overcome this, various strategies have been developed:

Blocking Groups: One approach involves temporarily blocking the more reactive C2 and C6 positions. For instance, a blocking group derived from inexpensive maleic acid can be installed on the pyridine nitrogen. chemistryviews.org This directs incoming alkyl groups to the C4 position under Minisci reaction conditions. The blocking group can be removed afterward, providing a practical and cost-effective route to C4-alkylated pyridines. chemistryviews.org

Reagent Control: The structure of the alkylating agent itself can influence the reaction's outcome. The aggregation state of alkyllithium reagents, for example, can dictate regioselectivity. acs.org Mechanistic studies have shown that tetrameric alkyllithium clusters tend to favor C4-alkylation, whereas dimeric clusters prefer C2-alkylation. acs.org This method allows for the controlled installation of alkyl groups onto the pyridine scaffold. acs.org

Catalysis and Activation: Researchers have developed enzyme-mimicking urea-based activation reagents that create a "pocket" around the pyridine, sterically hindering attack at the C2 position and favoring C4 functionalization. rsc.org This platform shows broad applicability for various nucleophiles, including Grignard reagents, organozinc reagents, and organolithium reagents, leading to excellent C4 selectivity. rsc.org Similarly, pyridine N-oxides can be used as precursors for regioselective alkylation. Titanacyclopropanes, for example, react preferentially with pyridine N-oxides to achieve C2-H alkylation with high regioselectivity. nih.gov

Interactive Data Table: Strategies for Regioselective Alkylation of Pyridines

Strategy Method Target Position Key Findings & Reference
Blocking Groups Use of a fumarate (B1241708) blocking group on the nitrogen atom. C4 Enables selective C4-alkylation using Minisci conditions with primary, secondary, and tertiary carboxylic acids. chemistryviews.org
Reagent Control Varying the aggregation state of alkyllithium reagents. C2 or C4 Tetrameric clusters favor C4-alkylation, while dimeric clusters favor C2-alkylation. acs.org
Catalytic Activation Employing an enzyme-mimic urea (B33335) activation reagent. C4 Provides a steric pocket that directs various ionic and radical nucleophiles to the C4 position with high selectivity. rsc.org
Precursor Chemistry Reaction of pyridine N-oxides with titanacyclopropanes. C2 Achieves chemo- and regioselective alkylation at the C2 position. nih.gov

Oxidation and Conjugation Reactions of Related Nicotine (B1678760) Derivatives

While specific metabolic data on this compound is limited, the chemical transformations of structurally related nicotine derivatives, particularly nicotine itself, are well-documented. These reactions primarily involve oxidation and conjugation, catalyzed by various enzyme systems in biological settings. nih.gov

The metabolism of nicotine is extensive, with the majority of transformations occurring in the liver. nih.gov The primary pathways include:

C-Oxidation: The most significant metabolic route is the P450-catalyzed 5'-oxidation of the pyrrolidine (B122466) ring to form a Δ1'(5')-iminium ion intermediate. This unstable intermediate is then further oxidized by a cytosolic aldehyde oxidase to yield cotinine. nih.govpnas.org This pathway accounts for 70-80% of nicotine metabolism. pnas.org Another, more minor, C-oxidation pathway is the 2'-hydroxylation of nicotine, also catalyzed by cytochrome P450 2A6, which produces 2'-hydroxynicotine. pnas.org

N-Oxidation: The nitrogen atoms in the pyridine and pyrrolidine rings are sites for oxidation. The pyridine nitrogen can be oxidized by flavin-containing monooxygenase (FMO) enzymes, primarily FMO3, to form nicotine N'-oxide. nih.gov This reaction produces mainly the trans isomer. nih.gov

Conjugation: Conjugation reactions involve the attachment of polar molecules to the nicotine derivative, increasing its water solubility and facilitating its excretion. The most common conjugation reaction is N-glucuronidation, where a glucuronic acid molecule is attached to the pyridine nitrogen, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Minor metabolic pathways for nicotine also exist, including N-demethylation of the pyrrolidine nitrogen and methylation of the pyridine nitrogen to form the nicotine isomethonium ion. nih.gov Cotinine itself is further metabolized, primarily through 3'-hydroxylation. nih.gov

Interactive Data Table: Major Metabolic Reactions of Nicotine

Reaction Type Enzyme(s) Initial Substrate Key Product(s) Notes
5'-Oxidation Cytochrome P450 2A6, Aldehyde Oxidase Nicotine Cotinine The most prominent metabolic pathway. nih.govpnas.org
2'-Hydroxylation Cytochrome P450 2A6 Nicotine 2'-Hydroxynicotine, Keto Acid A minor but toxicologically significant pathway. pnas.org
N'-Oxidation Flavin-containing monooxygenase 3 (FMO3) Nicotine trans-Nicotine N'-oxide Oxidation occurs on the pyridine nitrogen. nih.gov
N-Glucuronidation UDP-glucuronosyltransferases (UGTs) Nicotine Nicotine-N-glucuronide A major conjugation pathway. nih.gov

Role in Advanced Chemical Synthesis and Functional Material Development

Precursors for Functional Molecules

The reactivity of the nicotinate (B505614) moiety makes isopentyl nicotinate a useful starting point for synthesizing a variety of functional molecules. It can act as an intermediate, providing the core pyridine (B92270) structure for further elaboration.

Nicotinate esters, including this compound, are key intermediates in the synthesis of important chemical compounds like 3-pyridyl methanol (B129727). The synthesis typically involves the reduction of the ester group. Research has demonstrated an efficient method for producing 3-pyridyl methanol from nicotinic acid by first converting it to a simple ester, methyl nicotinate, through esterification with methanol and a catalytic amount of sulfuric acid. scholarsresearchlibrary.comresearchgate.net This intermediate ester is then reduced to 3-pyridyl methanol in high yields using a sodium borohydride-methanol system in refluxing tetrahydrofuran (B95107) (THF). scholarsresearchlibrary.comresearchgate.net

While these studies specifically utilized methyl nicotinate, the chemical principle of ester reduction is directly applicable to this compound. The process involves the nucleophilic attack of a hydride from the reducing agent onto the carbonyl carbon of the ester. This general protocol highlights the role of nicotinate esters as a crucial step in accessing reduced pyridine derivatives. scholarsresearchlibrary.comresearchgate.net This methodology is noted for being inexpensive, simple, and safe, making it suitable for potential industrial applications. researchgate.net

Table 1: Synthesis of 3-Pyridyl Methanol via Nicotinate Ester Intermediate
StepReactionReagents/ConditionsProductReference
1. EsterificationNicotinic Acid → Methyl NicotinateMethanol, H₂SO₄ (catalyst)Methyl Nicotinate scholarsresearchlibrary.comresearchgate.net
2. ReductionMethyl Nicotinate → 3-Pyridyl MethanolNaBH₄-MeOH system, refluxing THF3-Pyridyl Methanol scholarsresearchlibrary.comresearchgate.net

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in cellular metabolism, and its biosynthesis is a critical area of research. nih.gov NAD+ can be synthesized through several pathways, including the Preiss-Handler pathway, which begins with nicotinic acid (NA). nih.govmdpi.com this compound, as an ester of NA, can be hydrolyzed to release nicotinic acid, which then serves as a direct precursor for NAD+ synthesis. nih.gov Studies in human keratinocytes have shown that supplementation with nicotinic acid and its derivatives effectively up-regulates intracellular NAD+ levels. nih.govnih.gov

Furthermore, nicotinate esters are valuable intermediates for creating derivatives and analogues of NAD+ precursors. For instance, patent literature describes methods for preparing nicotinoyl riboside derivatives, which are direct precursors to NAD+. google.com These methods involve using nicotinic acid esters as intermediates, which can be reacted with protected ribose sugars to form nucleoside derivatives. google.com The ester group, such as the isopentyl group, can be advantageous in such syntheses, potentially influencing solubility and reactivity before being hydrolyzed or transformed in subsequent steps. This highlights the role of this compound not just as a source of nicotinic acid, but as a synthetic tool for accessing complex NAD+ precursor analogues designed for improved bioavailability or targeted delivery. google.comepfl.ch

Utilization of Nicotinate Esters as Intermediates in Synthesis (e.g., 3-pyridyl methanol)

Development of Functionalized Nicotinate Esters

The this compound scaffold can be chemically modified to create new molecules with specific functionalities. This involves adding or altering chemical groups on the pyridine ring or replacing the isopentyl group to tune the molecule's properties.

Nicotinate esters are recognized for their vasodilatory properties. researchgate.net Building on this, research has focused on designing and synthesizing novel, functionalized nicotinate esters to enhance this activity. One successful strategy involves conjugating amino acid esters to the nicotinate scaffold. researchgate.netnih.gov In a notable study, a series of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters were synthesized by reacting 2-bromonicotinates with various amino acid esters. nih.gov

The synthesized compounds were tested for their vasodilation activity on the thoracic aorta of rats, with all tested compounds showing considerable vasodilatory effects. researchgate.netnih.gov Certain derivatives demonstrated remarkable potency, indicating that the addition of amino acid functions to the nicotinate structure is a promising approach for developing new vasodilatory agents. nih.gov Although this specific research used ethyl esters, the synthetic route provides a clear blueprint for how this compound could be similarly functionalized to create novel vasodilators. researchgate.netnih.gov

Table 2: Examples of Synthesized Vasodilatory Nicotinate Esters with Amino Acid Function
Compound ClassGeneral StructureKey FindingReference
N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid estersA 2-bromonicotinate reacted with an amino acid esterAll tested compounds exhibited considerable vasodilatory properties. Specific compounds (6b, 6h, 9b) showed remarkable potency. researchgate.netnih.gov
N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]-N'-glycylglycine ethyl ester analoguesA 2-bromonicotinate reacted with a dipeptide esterDemonstrates that more complex peptide structures can be conjugated to the nicotinate scaffold. nih.gov

This compound is a valuable precursor for creating a wide array of modified nicotinic acid and nicotine (B1678760) derivatives. The ester group serves as a protecting group for the carboxylic acid function of nicotinic acid, allowing for selective reactions elsewhere on the pyridine ring. researchgate.net Following these modifications, the ester can be hydrolyzed to yield the functionalized nicotinic acid.

Furthermore, nicotinate esters are direct precursors in the synthesis of nicotine and its analogues. For example, a patented method describes the preparation of racemic nicotine through the reaction of ethyl nicotinate with N-vinylpyrrolidone. tmkarpinski.com This demonstrates a synthetic pathway where the ester group of a nicotinate is transformed to build the pyrrolidine (B122466) ring of the nicotine structure. By starting with this compound, this and similar synthetic strategies could be employed to generate novel nicotine derivatives with potentially different pharmacological or physical properties. The synthesis of various nicotinic acid derivatives for applications ranging from anti-inflammatory agents to insecticides often begins with nicotinic acid or its simple esters, establishing this compound as a key starting material in this area of chemical development. researchgate.netnih.gov

Design and Synthesis of Novel Vasodilatory Nicotinate Esters with Amino Acid Function

Integration into Sustainable Chemical Processes

The principles of green and sustainable chemistry are increasingly being applied to chemical manufacturing to reduce environmental impact. acs.org The synthesis and use of this compound can be integrated into these sustainable practices. One key aspect of green chemistry is the use of renewable feedstocks. acs.org The isopentyl (or isoamyl) alcohol portion of this compound can be derived from fusel oil, a byproduct of ethanol (B145695) fermentation from biomass. Utilizing this renewable source aligns with the goal of moving away from fossil fuel-based feedstocks.

Green Chemistry Approaches in Nicotinic Acid and Ester Production

The production of nicotinic acid (niacin) and its esters has traditionally relied on methods that are effective but pose environmental concerns. researchgate.netnih.gov A significant portion of industrial nicotinic acid synthesis involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid. researchgate.netnih.gov This process, however, generates nitrous oxide (N₂O), a potent greenhouse gas with a warming potential approximately 300 times that of carbon dioxide (CO₂). researchgate.netnih.gov The difficulty in managing and recycling this byproduct has necessitated the development of more environmentally friendly, or "green," manufacturing processes. researchgate.netnih.gov

Green chemistry principles focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org In the context of nicotinic acid production, research has shifted towards cleaner catalytic methods. chimia.chresearchgate.net One of the most promising green alternatives is the direct catalytic gas-phase oxidation of 3-picoline using air. chimia.ch This method represents a significant advancement as it avoids the use of harsh oxidizing agents and reduces harmful byproducts. chimia.ch

Another innovative approach involves a one-step reaction using a heterogeneous solid catalyst made of manganese-substituted aluminophosphates to produce niacin from 3-picoline. acs.org This method has been reported to generate 29% less waste compared to traditional multi-step industrial syntheses that use corrosive agents like chromic acid. acs.org Historically, the oxidation of nicotine with agents like potassium dichromate was a common method, but it is now considered outdated due to environmental and safety issues. chimia.ch

The green synthesis of nicotinic acid esters has also been an area of active research. google.comresearchgate.net Innovations include the use of acidic ionic liquids as reusable catalysts and solvents for the synthesis of polysubstituted nicotinic acid esters. google.com This method offers mild reaction conditions, simple processing, and easy separation of the final product. google.com Additionally, the use of the green solvent Cyrene™ as a substitute for conventional polar aprotic solvents like DMF and DMSO in nucleophilic aromatic substitutions of nicotinic esters has been explored. researchgate.net This approach is significant because it reduces reliance on toxic solvents, although challenges such as the solvent's tendency to polymerize in the presence of a base need to be managed, often through very short reaction times. researchgate.net

Enzymatic catalysis is another cornerstone of green chemistry applied to ester production. Lipases, for instance, are used for the synthesis of various esters under mild conditions, reducing energy consumption and waste. researchgate.net Enzyme-catalyzed transesterification, using biocatalysts like Novozym 435, has been successfully employed to produce pyridine esters. researchgate.net These biocatalysts can often be reused multiple times, further enhancing the sustainability of the process. researchgate.net

Table 1: Comparison of Nicotinic Acid Production Methods

Method Starting Material Oxidizing Agent/Catalyst Key Advantages Key Disadvantages
Traditional Industrial 5-ethyl-2-methylpyridine Nitric Acid High yield Produces potent greenhouse gas (N₂O). researchgate.netnih.gov
Classic Chemical 3-picoline Chromic Acid Effective oxidation Generates significant inorganic waste. acs.org
Green Catalytic (Gas-Phase) 3-picoline Air / Solid Catalyst State-of-the-art green process, avoids harsh oxidants. chimia.ch Requires specialized catalytic systems.
Green Catalytic (Solid Catalyst) 3-picoline Manganese-substituted aluminophosphates One-step reaction, reduced waste. acs.org Catalyst preparation and stability can be complex.
Green Ester Synthesis Substituted enamine esters Acidic Ionic Liquids Mild conditions, reusable catalyst, less pollution. google.com Scalability may be a concern for some processes.
Green Ester Synthesis (Solvent) Nicotinic esters - (using Cyrene™ solvent) Avoids toxic polar aprotic solvents. researchgate.net Potential for solvent polymerization. researchgate.net
Biocatalysis (Esterification) Pyridine methanols Immobilized Lipase (e.g., Novozym 435) Mild conditions, high selectivity, reusable catalyst. researchgate.netresearchgate.net Enzyme cost and stability can be limiting factors.

Role in Flavor and Fragrance Chemistry through Pyridine Esters

Pyridine esters, a class of compounds that includes this compound, play a notable role in the flavor and fragrance industry. chemimpex.comchemsrc.com Esters, in general, are crucial flavor compounds due to their wide variety and diverse odor characteristics, which are derived from the alcohol and organic acid used in their synthesis. nih.gov They are found naturally in many fruits and plants and are synthesized for use in food flavorings and daily consumer products. chemsrc.com

Pyridine derivatives can exhibit a range of interesting and pleasant odor characteristics, often described as green, and are used to create unique aromatic profiles in perfumes and cosmetic products. chemimpex.comgoogle.com The specific scent of a pyridine ester is influenced by its molecular structure. For instance, research into new pyridine esters has identified compounds with strong and distinct aromas. researchgate.net Gas chromatography-mass spectrometry-olfactometry (GC-MS-O) analysis of synthesized pyridine esters has revealed a variety of scent profiles. researchgate.net

The thermal stability of these esters is also a critical factor, especially for applications in foods that undergo heat processing. researchgate.net Thermogravimetric analysis has shown that certain pyridine esters possess good thermal stability, making them suitable for flavoring such products. researchgate.net

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a significant source of flavor compounds in cooked foods, producing substances like pyrazines, pyrroles, and pyridine derivatives. nih.gov The understanding of how these compounds are formed allows for the development of artificial flavors. The synthesis of flavor esters can be achieved through various methods, including the reaction of an alcohol with a carboxylic acid, acid anhydride (B1165640), or acid chloride. chemsrc.com

In the context of fragrances, pyridine-based compounds are used to impart specific notes. For example, some pyridine derivatives are known for their green, tomato-leaf character. google.com The development of profragrances, which are molecules that release a fragrance under specific conditions like hydrolysis, is an advanced application. acs.org Quaternary pyridinium (B92312) salts linked to perfume alcohols via an ester group have been designed as a controllable fragrance delivery system. acs.org

This compound itself is a pyridine ester. The "isopentyl" group is derived from isopentyl alcohol (also known as isoamyl alcohol), which is a key component in the production of isoamyl acetate (B1210297), an ester well-known for its strong banana or pear-like aroma. acs.orgwikipedia.org The combination of the pyridine ring from nicotinic acid and the fruity character associated with the isopentyl group contributes to the specific sensory profile of this compound.

In Vitro Biological Assay Methodologies for Nicotinate Esters

Enzymatic Activity and Metabolism Studies

In the realm of pharmacology and toxicology, understanding the enzymatic transformation of xenobiotics is paramount. For nicotinate (B505614) esters, including isopentyl nicotinate, in vitro methodologies focusing on enzymatic activity and metabolism provide crucial insights into their biological fate and potential efficacy or toxicity. These studies primarily revolve around the action of esterases and specific dehydrogenases.

Evaluation of Esterase Activity and Kinetic Parameters in Biological Systems (non-human)

The hydrolysis of nicotinate esters is a key metabolic pathway, often catalyzed by esterases present in various biological tissues. In vitro assays are instrumental in characterizing this process. A common approach involves incubating the nicotinate ester with a biological preparation, such as rat liver homogenate, and monitoring the degradation of the parent compound or the formation of its metabolite, nicotinic acid, over time. mdpi.com

Kinetic parameters, namely the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), are determined to quantify the enzyme's affinity for the substrate and its catalytic efficiency. These parameters are typically derived from pseudo-first-order kinetics. mdpi.com For instance, studies on various carbonate esters have demonstrated a wide range of hydrolysis rates in aqueous solutions and in the presence of plasma esterases, with half-lives varying significantly. mdpi.com The stability of these esters can be influenced by their chemical structure, with some derivatives being stabilized and others being rapidly hydrolyzed in biological media like human plasma or rat liver homogenate. mdpi.com

The choice of the biological system is critical. While human-derived systems are ideal for clinical relevance, non-human systems like rat liver homogenates are frequently used in initial screening and mechanistic studies due to their availability and well-characterized enzymatic content. mdpi.com It is important to note that inter-species differences in esterase activity can exist, which may affect the extrapolation of data to humans.

The experimental setup for these assays typically involves:

Incubation: The nicotinate ester is incubated with the biological preparation (e.g., liver homogenate) in a buffered solution at a physiological pH and temperature (e.g., pH 7.4, 37°C). mdpi.com

Sampling: Aliquots are taken at various time points and the reaction is quenched, often by the addition of an acid or an organic solvent.

Analysis: The concentration of the remaining ester or the formed nicotinic acid is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). mdpi.com

ParameterDescriptionTypical Methodology
Enzyme Source Non-human biological preparations rich in esterases.Rat liver homogenate, plasma. mdpi.com
Substrate This compound or other nicotinate esters.
Incubation Conditions Mimicking physiological conditions.pH 7.4, 37°C in a buffered solution. mdpi.com
Kinetic Analysis Determination of enzyme affinity and catalytic rate.Michaelis-Menten kinetics (K_m, V_max), pseudo-first-order rate constants. mdpi.com
Analytical Method Quantification of substrate and/or product.High-Performance Liquid Chromatography (HPLC). mdpi.com

Characterization of Nicotinate Dehydrogenase (NDHase) and its Catalytic Mechanism

NDHase is typically a complex enzyme, often membrane-bound and containing multiple subunits and cofactors such as iron-sulfur clusters (Fe-S), flavin adenine (B156593) dinucleotide (FAD), and molybdenum. wikipedia.orgnih.govnih.gov Its catalytic activity relies on an electron transport chain within the cell membrane. nih.govnih.gov

The characterization of NDHase involves several in vitro techniques:

Enzyme Purification: Isolation of NDHase from microbial sources known to metabolize nicotinic acid, such as Pseudomonas and Comamonas species. nih.govnih.govresearchgate.net

Enzyme Assay: The activity of NDHase is measured by monitoring the conversion of nicotinate to its hydroxylated product, 6-hydroxynicotinic acid. wikipedia.orgresearchgate.net This can be followed spectrophotometrically or by HPLC.

Spectroscopic Analysis: Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are used to study the metal centers (iron and molybdenum) within the enzyme and their role in the catalytic mechanism.

Kinetic Studies: Determining the kinetic parameters for the enzyme with its substrates (nicotinate and an electron acceptor like NADP+). wikipedia.org

The reaction catalyzed by nicotinate dehydrogenase is: nicotinate + H₂O + NADP⁺ ⇌ 6-hydroxynicotinate + NADPH + H⁺ wikipedia.org

The systematic name for this enzyme is nicotinate:NADP⁺ 6-oxidoreductase (hydroxylating). wikipedia.org Research has shown that the substrate's molecular structure, specifically the substituent group at position 3 of the pyridine (B92270) ring, is critical for its recognition and subsequent hydroxylation at position 6 by NDHase. nih.govnih.gov

Receptor-Ligand Binding and Functional Assays (In Vitro)

The biological effects of this compound and its metabolite, nicotinic acid, can be mediated through interactions with specific cellular receptors. In vitro binding and functional assays are essential for identifying these receptors and characterizing the nature of the interaction.

In Vitro Approaches for Studying Ligand Binding to Olfactory Receptors and Niacin Receptors

While direct studies on this compound binding to olfactory receptors are not abundant, the methodologies used for other odorants can be applied. Odorant-Binding Proteins (OBPs) are thought to carry odorant molecules to olfactory receptors. researchgate.net Initial binding assays utilized radiolabeled ligands to measure their affinity for OBPs. researchgate.net More contemporary methods often employ fluorescent ligands. researchgate.net

For niacin receptors (e.g., GPR109A), which are activated by nicotinic acid, radioligand binding assays are a standard technique. These assays measure the displacement of a radiolabeled ligand (e.g., [³H]nicotinic acid) from the receptor by the test compound (in this case, this compound or nicotinic acid). This allows for the determination of the binding affinity (K_i) of the compound for the receptor.

Key components of in vitro receptor binding assays include:

Receptor Source: Cell membranes prepared from cells engineered to express the target receptor (e.g., HEK-293 cells transfected with the niacin receptor gene). revvity.co.jp

Radioligand: A high-affinity, radiolabeled compound that specifically binds to the receptor.

Competition Assay: The ability of the unlabeled test compound to compete with the radioligand for binding to the receptor is measured.

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

Assay TypePrincipleKey Parameters
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from a receptor by a test compound.Binding affinity (K_i), Receptor density (B_max).
Fluorescent Ligand Binding Assay Utilizes a fluorescent probe to monitor the binding of a ligand to a protein. researchgate.netChanges in fluorescence intensity or polarization. researchgate.net

Assessment of Biological Responses at Cellular or Tissue Levels (e.g., microvascular reactivity)

The vasodilatory effect of nicotinate esters is a well-known biological response. In vitro and ex vivo models are used to assess this microvascular reactivity. A common ex vivo method involves the use of isolated vascular preparations, such as thoracic aorta rings from rats. researchgate.net

In this type of assay:

The vascular rings are mounted in an organ bath containing a physiological salt solution and gassed with a mixture of oxygen and carbon dioxide.

The rings are pre-contracted with an agent like phenylephrine (B352888) or potassium chloride.

The test compound (this compound) is added to the bath in increasing concentrations, and the relaxation of the vascular smooth muscle is measured as a decrease in tension.

This allows for the determination of the compound's vasodilatory potency, often expressed as the IC₅₀ value (the concentration required to produce 50% of the maximum relaxation). researchgate.net

Other in vitro methods to assess biological responses include measuring changes in intracellular signaling molecules, such as calcium, in response to the compound. For example, fluorometric imaging plate readers (FLIPR) can be used to measure changes in intracellular calcium in cells expressing a target receptor. nih.gov

Cell-Based and Biochemical Screening Methodologies

High-throughput screening (HTS) methodologies are crucial for discovering new compounds with desired biological activities and for characterizing the pharmacological profiles of existing ones. Both cell-based and biochemical assays are employed for this purpose.

Cell-Based Assays utilize intact, live cells to measure a functional response. moleculardevices.com These assays offer the advantage of providing data in a more physiologically relevant context. nih.gov Examples include:

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of a specific signaling pathway. The activity of the reporter gene is then used as a measure of the compound's effect on that pathway.

Cell Viability/Proliferation Assays: These assays measure the number of live cells in a culture after treatment with a compound. moleculardevices.com They are commonly used to assess the cytotoxic or cytostatic effects of a substance.

DNA-Encoded Chemical Library (DECL) Screening: This technology allows for the screening of vast libraries of compounds against a target protein, which can be present on the cell surface or within the cell. decltechnology.com

Biochemical Assays are performed in a cell-free system, typically using purified proteins or enzymes. biocompare.com These assays are useful for studying direct interactions between a compound and its molecular target. Examples include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

Binding Assays: As described in section 7.2.1, these assays measure the direct binding of a compound to a target protein. biocompare.com

The choice between a cell-based and a biochemical assay depends on the specific research question. Biochemical assays are often used for primary screening to identify compounds that interact directly with a target, while cell-based assays are used to confirm activity in a more complex biological system and to assess functional consequences. nih.gov

In Vitro Evaluation of Antimicrobial Activity of Nicotine (B1678760) Derivatives Against Bacterial Strains

The antimicrobial potential of various chemical compounds, including derivatives of nicotine, is a significant area of research in the fight against pathogenic bacteria. The in vitro evaluation of these compounds typically involves determining their ability to inhibit the growth of various bacterial strains.

Methodologies for assessing antimicrobial activity often include the agar (B569324) well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC). In the agar well diffusion assay, a standardized microbial inoculum is uniformly spread on an agar plate, and wells are created in the agar. These wells are then filled with the test compound at various concentrations. The plate is incubated, and the diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured. A larger zone of inhibition generally indicates greater antimicrobial activity. nih.gov

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. dovepress.comnih.gov This quantitative measure is crucial for understanding the potency of a compound. For instance, studies on various plant extracts have determined MIC values against common pathogens like Staphylococcus aureus and Escherichia coli. nih.govdovepress.com

While specific data on the antimicrobial activity of this compound against a wide range of bacterial strains is not extensively detailed in the provided context, the general methodologies are well-established. For example, studies on Nicotiana tabacum extracts have shown that the choice of solvent can significantly impact the observed antimicrobial activity, with ethyl acetate (B1210297) extracts demonstrating notable efficacy. nih.gov The primary active compound in these extracts was identified as Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S), a nicotine-related compound. nih.gov

Table 1: Methodologies for In Vitro Antimicrobial Activity Evaluation

MethodologyDescriptionKey Parameters Measured
Agar Well Diffusion A qualitative or semi-quantitative method where the test compound diffuses from a well through an agar medium inoculated with a specific bacterium.Zone of Inhibition (diameter in mm)
Minimum Inhibitory Concentration (MIC) The lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid or solid medium.MIC value (e.g., in mg/mL or µg/mL)

Permeation and Metabolism Studies in Ex Vivo Models

In Vitro Skin Permeation and Hydrolysis Studies (e.g., hairless mouse skin model)

Ex vivo skin permeation studies are crucial for evaluating the absorption of topically applied compounds. The hairless mouse skin model is a commonly used animal model for these studies due to its similarities in permeation characteristics to human skin for certain compounds. nih.gov These studies typically utilize Franz diffusion cells, which consist of a donor chamber where the test compound is applied and a receptor chamber containing a fluid that mimics physiological conditions. The two chambers are separated by the excised skin sample. nih.gov

The rate of permeation of a compound across the skin is determined by analyzing the concentration of the compound in the receptor fluid at various time points. nih.govnih.gov Factors such as the lipophilicity of the compound and its concentration can significantly influence its permeation rate. For instance, a study comparing niacinamide and the more lipophilic methyl nicotinate found that methyl nicotinate had a significantly higher permeation rate at low doses. nih.gov

Analysis of Metabolic Saturation and Permeability Coefficients in Biological Barriers

Metabolic saturation refers to a state where the metabolic enzymes responsible for breaking down a compound become saturated due to a high concentration of the substrate. This can lead to a non-linear relationship between the applied dose and the amount of compound that permeates the biological barrier. Understanding metabolic saturation is important for predicting the behavior of a compound at different exposure levels.

The permeability coefficient (Kp) is a quantitative measure of the rate at which a chemical will move across a membrane. It is a key parameter in assessing the potential for systemic exposure following topical application. The permeability coefficient can be calculated from the steady-state flux of the compound across the skin and the concentration of the compound applied.

Studies on various compounds have shown that both the vehicle formulation and the properties of the compound itself influence the permeability coefficient. researchgate.net For example, the use of penetration enhancers in a formulation can significantly increase the permeation of a compound. researchgate.net

Metabolomic analyses can provide a broader understanding of the metabolic pathways affected by a compound. frontiersin.orgresearchgate.net While specific data on the metabolic saturation and permeability coefficients of this compound are not available in the provided context, the established methodologies for studying these parameters are applicable to its evaluation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of isopentyl nicotinate to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., molar ratios, temperature, catalysts) using fractional factorial design. Monitor purity via HPLC with UV detection (λ = 260 nm for nicotinate absorption) and confirm structure using 1H NMR^1 \text{H NMR} (δ 8.8–9.1 ppm for pyridine protons) and FT-IR (C=O ester stretch at ~1720 cm1^{-1}). For reproducibility, document all parameters in the main text and provide raw chromatograms/spectra in supplementary materials .

Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Use tandem techniques:

  • Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]+^+ expected at m/z 208.1443) and 13C NMR^{13} \text{C NMR} for ester carbonyl (~170 ppm).
  • Purity assessment : Reverse-phase HPLC with diode array detection (DAD) at 95% acetonitrile/water gradient.
  • Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Reference analogous esters (e.g., isopentyl acetate) for validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on this compound’s metabolic pathways across model organisms?

  • Methodological Answer :

  • Cross-species validation : Compare hepatic microsomal incubations (rat vs. human) with LC-MS/MS to quantify nicotinic acid derivatives.
  • Pathway reconciliation : Use MetaboAnalyst 5.0 for lipid metabolism mapping (e.g., nicotinate/nicotinamide and sphingolipid pathways). Address discrepancies by controlling for species-specific cytochrome P450 isoforms (e.g., CYP2E1 activity) .
  • Data harmonization : Apply multivariate statistics (PCA or PLS-DA) to identify confounding variables (e.g., diet, gut microbiota) .

Q. How should in vitro/in vivo studies compare this compound’s pharmacological effects with structurally similar esters?

  • Methodological Answer :

  • PICOT framework :
  • Population : Primary hepatocytes or Sprague-Dawley rats.
  • Intervention : Dose-response of this compound (0.1–10 µM in vitro; 10–100 mg/kg in vivo).
  • Comparison : Equimolar doses of isopentyl benzoate or hexyl nicotinate.
  • Outcome : NAD+^+ levels (fluorometric assays) or anti-inflammatory markers (IL-6/TNF-α ELISA).
  • Time : Acute (24 hr) vs. chronic (4-week) exposure.
  • Statistical rigor : Power analysis (α = 0.05, β = 0.2) and blinded outcome assessment .

Q. How can metabolomics identify downstream metabolites of this compound in biological systems?

  • Methodological Answer :

  • Untargeted metabolomics : Use UPLC-QTOF-MS with positive/negative ionization modes. Annotate metabolites via HMDB or KEGG databases.
  • Validation : Isotopic labeling (e.g., 13C ^{13} \text{C}-nicotinate tracer) to track metabolic flux.
  • Data quality : Adhere to NIH preclinical guidelines for reproducibility (e.g., n ≥ 5 replicates, randomization) .

Methodological Best Practices

Q. What steps ensure reproducibility when developing novel this compound derivatives?

  • Methodological Answer :

  • Documentation : Publish full synthetic protocols (solvents, purification methods) in the main text; include NMR/MS spectra in supplementary files.
  • Reagent validation : Certify starting materials (e.g., nicotinoyl chloride purity ≥98% via GC).
  • Data transparency : Share raw datasets in repositories (e.g., Zenodo) using FAIR principles .

Q. How to address conflicting results in this compound’s bioavailability studies?

  • Methodological Answer :

  • Standardized assays : Compare Caco-2 cell permeability (apparent permeability coefficient, Papp_{app}) with in situ intestinal perfusion (rat jejunum).
  • Analytical consistency : Validate LC-MS/MS methods using FDA bioanalytical guidelines (precision ≤15% CV).
  • Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies .

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